
Fast Yellow AB
Übersicht
Beschreibung
Fast Yellow AB is an anionic, water-soluble dye used in a variety of applications, including research and development, food and beverage, and pharmaceuticals. It is also used as a dye in laboratory experiments to observe and quantify biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1. Use in Protein Staining Methods
Fast Yellow AB, along with other dyes like Naphthol Yellow S and Fast Green FCF, has been studied for its potential in quantitative cytochemical analyses. These dyes are useful in analyzing the presence of particular amino acid residues and can be employed in the cytophotometric measurement of 'total protein content' in cells and organelles (Tas et al., 1980).
2. Application in Microchip Electrophoresis
A study developed a method using microchip electrophoresis with electrochemical detection for the determination of this compound, among other azo-dyes, frequently added to foodstuffs. This method showcased fast, sensitive, and selective responses, making it suitable for the quantitative analysis of commercial products like soft drinks and candies (Dossi et al., 2007).
3. Exploration in Food Color Analysis
This compound was included in a study where forty synthetic food colors were determined in drinks and candies using high-performance liquid chromatography with photodiode array detection. The study focused on analyzing these colors within a concise timeframe, emphasizing the efficiency of the method for food color analysis (Yoshioka & Ichihashi, 2008).
4. Role in Comparative Light Fastness Studies
Another significant application was seen in a study investigating the relative light fastness of several certified water-soluble dyes, including this compound, and their corresponding lakes. This research focused on understanding the rates of fading of these dyes under normal and exaggerated illumination, providing insights into their stability and applications in various products (Lachman et al., 1961).
5. Utilization in Dyeing and Functionalization of Silk
This compound was part of a study involving the dyeing and functionalization of silk with natural yellow dyes. This research compared the dyeing properties, color fastness, and functionalities of different dyes, highlighting the application characteristics and potential uses in textile industries (Zhou et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Fast Yellow AB, also known as 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid, is an azo dye that was formerly used as a food dye . This article will delve into the various aspects of its mechanism of action.
Target of Action
As an azo dye, it is known to interact with various biological systems, potentially affecting cellular processes .
Biochemical Pathways
Azo dyes in general can interfere with various biochemical processes, potentially leading to alterations in cellular function .
Pharmacokinetics
As a synthetic compound, its bioavailability and pharmacokinetics would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolic processes .
Result of Action
this compound has been shown to be harmful based on toxicological data . It has been implicated in non-atopic asthma, indicating that it may have adverse effects on respiratory health .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Biochemische Analyse
Biochemical Properties
Fast Yellow AB plays a significant role in biochemical reactions, particularly as a biological stain. It interacts with various enzymes, proteins, and other biomolecules. The compound’s azo group (-N=N-) is known to form stable complexes with proteins, which can be utilized in staining techniques to highlight specific cellular components . This compound also interacts with enzymes involved in metabolic pathways, such as those responsible for the reduction of azo bonds, leading to the formation of aromatic amines .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, the compound’s interaction with cellular proteins can disrupt normal cellular functions, potentially leading to cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s azo group can undergo reduction by cellular enzymes, resulting in the formation of aromatic amines, which can bind to DNA and proteins . This binding can lead to enzyme inhibition or activation, as well as changes in gene expression. This compound has also been shown to interact with cellular membranes, potentially altering membrane fluidity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant cytotoxicity, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the reduction of azo bonds. Enzymes such as azoreductases play a crucial role in the metabolism of this compound, leading to the formation of aromatic amines . These metabolic products can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed within different cellular compartments . This compound can also bind to specific proteins, influencing its localization and accumulation within the cell .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm and nucleus . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function within the cell .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fast Yellow AB involves the condensation of 4-nitroaniline and 2-naphthol in the presence of sulfuric acid and subsequent reduction of the resulting azo compound with sodium sulfide.", "Starting Materials": [ "4-nitroaniline", "2-naphthol", "sulfuric acid", "sodium sulfide" ], "Reaction": [ "Step 1: Mix 4-nitroaniline and 2-naphthol in a 1:1 molar ratio in the presence of sulfuric acid.", "Step 2: Heat the mixture to 80-90°C for 2-3 hours with stirring.", "Step 3: Cool the reaction mixture and filter the resulting yellow precipitate.", "Step 4: Wash the precipitate with water and dry it.", "Step 5: Dissolve the yellow precipitate in hot water and add sodium sulfide solution.", "Step 6: Stir the mixture for 1-2 hours at 60-70°C.", "Step 7: Cool the reaction mixture and filter the resulting Fast Yellow AB product.", "Step 8: Wash the product with water and dry it." ] } | |
CAS-Nummer |
2706-28-7 |
Molekularformel |
C12H11N3NaO6S2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
disodium;2-amino-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21); |
InChI-Schlüssel |
MDQQLIJKUMAGKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Andere CAS-Nummern |
79873-36-2 2706-28-7 74543-21-8 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
79873-36-2 74543-21-8 |
Synonyme |
C.I. acid yellow 9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What methods have been explored for the removal of Fast Yellow AB from wastewater?
A: Several methods have been investigated for the removal of this compound from wastewater, with sonophotocatalysis emerging as a promising technique. [] This method utilizes a combination of ultrasound and a photocatalyst, often a semiconductor material, to degrade the dye. Research has shown that using silver-impregnated zinc oxide (ZnO) as a photocatalyst in this process leads to significant degradation of this compound. []
Q2: How effective is sonophotocatalysis in degrading this compound compared to other methods?
A: Sonophotocatalysis exhibits higher degradation efficiency compared to photocatalysis alone. A study comparing the two methods demonstrated that under optimal conditions, sonophotocatalysis achieved 88.9% degradation of this compound in 60 minutes. [] In contrast, photocatalysis only yielded a 33% degradation rate for the same duration. [] This difference highlights the synergistic effect of ultrasound and photocatalysis, leading to enhanced degradation kinetics.
Q3: Beyond its presence as a pollutant, does this compound have any other notable interactions in a catalytic context?
A: Interestingly, this compound, despite being a pollutant itself, has demonstrated the ability to enhance the catalytic reduction of other contaminants, specifically oxyanions and diatrizoate. [] Research indicates that this compound, along with other azo dyes, can significantly increase the reduction kinetics of various contaminants, including nitrate, nitrite, bromate, and perchlorate, in the presence of palladium-based catalysts. [] This enhancement is attributed to a hydrogen atom shuttling mechanism facilitated by the reduced form of this compound (hydrazo dye). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



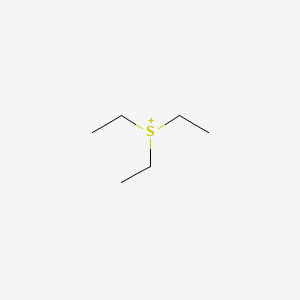

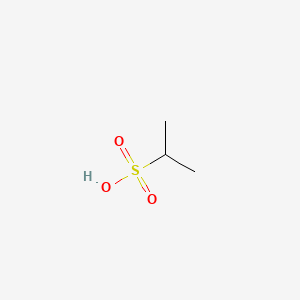
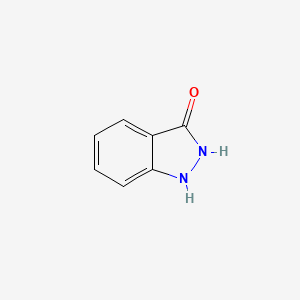
![1-[(1R,2R,3R)-3-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-2-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1208881.png)

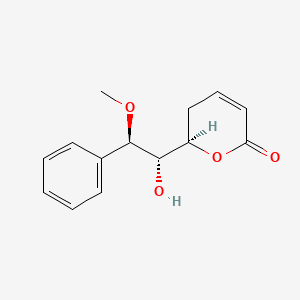
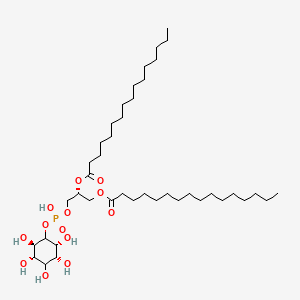

![2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1208888.png)
![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)


![N-tert-butyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1208897.png)